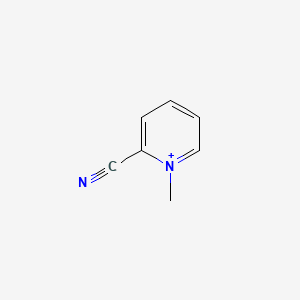

2-Cyano-N-methylpyridinium

Description

Contextualization within Pyridinium (B92312) Chemistry and Electron-Deficient Heterocycles

Pyridinium salts, as a class of compounds, have a rich history in organic chemistry, serving as precursors to a wide array of more complex molecules. rsc.orgrsc.org They are characterized by a pyridine (B92270) ring in which the nitrogen atom is quaternized, resulting in a positive charge. This inherent positive charge makes the pyridinium ring electron-deficient, a key feature that dictates its reactivity.

The presence of an additional electron-withdrawing group, such as the cyano (CN) group in 2-Cyano-N-methylpyridinium, further accentuates this electron deficiency. This heightened electrophilicity makes the pyridinium ring highly susceptible to nucleophilic attack, a characteristic that is extensively exploited in organic synthesis. rsc.org The study of such electron-deficient N-heterocycles is a vibrant area of research, as these compounds can be strategically activated for various chemical transformations. mdpi.comrsc.org The N-methylation to form the pyridinium salt is a crucial activation strategy, enhancing the reactivity of the pyridine ring for subsequent functionalization. rsc.org

Significance as a Reagent and Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its utility as both a reagent and a synthetic intermediate. As a reagent, it can participate in a variety of chemical reactions, often facilitating transformations that would be difficult to achieve with less activated pyridine derivatives. Its role as a synthetic intermediate is equally important, serving as a foundational building block for the construction of more complex molecular architectures. rsc.org

The reactivity of pyridinium salts allows them to undergo nucleophilic addition reactions, leading to the formation of dihydropyridines and tetrahydropyridines. rsc.org These partially saturated heterocyclic systems are prevalent in many biologically active natural products and pharmaceutical agents. Furthermore, N-functionalized pyridinium salts have gained considerable attention as precursors for generating radicals under visible light conditions, opening up new avenues for C-H functionalization and the formation of complex organic molecules. acs.orgacs.org

Overview of Key Research Domains

The application of this compound and related pyridinium salts spans several key research domains:

Pharmaceutical and Agrochemical Synthesis: The pyridine scaffold is a common motif in many pharmaceuticals and agrochemicals. The ability to functionalize pyridines through pyridinium salt intermediates is crucial for the development of new drugs and crop protection agents. researchgate.netinnospk.com

Materials Science: Pyridinium-containing polymers and materials are being investigated for their potential use in electronic devices, sensors, and as components of ionic liquids. rsc.orgresearchgate.net The electronic properties of the pyridinium ring can be tuned by the introduction of substituents like the cyano group.

Catalysis: Pyridinium salts can act as catalysts or be incorporated into catalyst structures. For instance, they have been used in photocatalysis and as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. acs.org

Bioconjugation: Derivatives of 2-cyanopyridine (B140075) have been shown to enable the selective chemical modification of biomolecules, such as peptides, under mild aqueous conditions. rsc.org

The following table provides a summary of the key properties of this compound iodide:

| Property | Value |

| Molecular Formula | C7H7N2+ · I- |

| Cation Planarity (r.m.s. deviation) | 0.040 Å |

| Crystal Packing | Undulating layers of cations and anions |

| Intermolecular Interactions | C-H⋯I interactions |

| Data sourced from a crystallographic study of 2-Cyano-1-methyl-pyridinium iodide. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4415-72-9 |

|---|---|

Molecular Formula |

C7H7N2+ |

Molecular Weight |

119.14 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-2-carbonitrile |

InChI |

InChI=1S/C7H7N2/c1-9-5-3-2-4-7(9)6-8/h2-5H,1H3/q+1 |

InChI Key |

QCKQICVQNDDMCF-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Cyano N Methylpyridinium

Established Preparative Routes to 2-Cyano-N-methylpyridinium and its Salts

Conventional Synthetic Approaches

The most common and direct method for the synthesis of this compound salts involves the N-alkylation of 2-cyanopyridine (B140075). This reaction is typically achieved by treating 2-cyanopyridine with a methylating agent. A well-documented example is the reaction of 2-cyanopyridine with iodomethane (B122720). nih.gov In this procedure, 2-cyanopyridine is dissolved in a suitable solvent, such as benzene, and refluxed with iodomethane to yield this compound iodide as a solid product. nih.gov

Another established approach involves the reaction of 3-cyanopyridine (B1664610) with methyl iodide in acetone (B3395972) at room temperature, which, after an extended reaction time, yields 3-Cyano-1-methylpyridinium iodide. prepchem.com While this produces a different isomer, the fundamental principle of N-alkylation of a cyanopyridine precursor remains the same.

The following table summarizes a typical conventional synthesis of a cyano-N-methylpyridinium salt:

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 2-Cyanopyridine | Iodomethane | Benzene | Reflux for 2 hours | This compound iodide | Not specified |

| 3-Cyanopyridine | Methyl iodide | Acetone | Room temperature, overnight | 3-Cyano-1-methylpyridinium iodide | 81% prepchem.com |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of pyridinium (B92312) salts often involves adjustments to reaction conditions and purification methods. For the synthesis of N-alkyl pyridinium salts, the choice of solvent and reaction time can be crucial. For instance, in the synthesis of a series of N-alkyl pyridinium bromides, refluxing pyridine (B92270) with the corresponding 1-bromoalkane in dry ethanol (B145695) for 40 hours was employed. nih.gov The purity of the final product can be enhanced through crystallization from solvents like ether. nih.gov

Continuous flow synthesis, coupled with Bayesian optimization, has emerged as a powerful tool for rapidly optimizing reaction conditions. nih.gov This approach allows for the efficient exploration of parameters such as temperature and reagent concentrations to maximize yield and production rates while minimizing decomposition. nih.gov For example, in the synthesis of butylpyridinium bromide, elevating the temperature from 138 °C to 160 °C improved the yield from 90% to approximately 97%. nih.gov

Synthesis from Pyridine N-Oxides and Related Heterocycles

The use of pyridine N-oxides as precursors offers an alternative and often advantageous route to cyanopyridines, which can then be N-methylated. researchgate.netscripps.edu Pyridine N-oxides exhibit enhanced reactivity towards nucleophilic substitution at the 2- and 4-positions compared to pyridine itself. researchgate.netscripps.edu

Mechanisms of Cyanation from N-Oxide Precursors

The cyanation of pyridine N-oxides typically involves activation of the N-oxide oxygen, followed by nucleophilic attack of a cyanide source. chem-soc.siyoutube.com A common method involves the use of an acylating agent, such as dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). chem-soc.si

The proposed mechanism involves the initial formation of an 1-acyloxypyridinium intermediate. chem-soc.si This intermediate then reacts with the cyanide ion at the α-position (C2), followed by the elimination of the acyloxy group to yield the 2-cyanopyridine product. chem-soc.si

A plausible reaction mechanism is outlined below:

The oxygen atom of the pyridine N-oxide attacks the electrophilic acylating agent to form an O-acyl pyridinium salt.

The cyanide anion then performs a nucleophilic attack at the C2 position of the pyridinium ring.

This is followed by the elimination of the O-linked group to regenerate the aromatic pyridine ring, now substituted with a cyano group at the 2-position.

Regioselective Considerations in N-Oxide Cyanation

The position of the incoming cyano group on the pyridine ring is a critical aspect of the synthesis. For pyridine N-oxides, nucleophilic attack is generally favored at the 2- and 4-positions. scripps.edu The regioselectivity can be influenced by the substituents already present on the pyridine ring and the specific reagents used. nih.govresearchgate.net

For instance, in the cyanation of 3-substituted pyridine 1-oxides, the site of cyanation can be directed. jst.go.jp The presence of electron-donating or electron-withdrawing groups can influence the electronic distribution within the pyridine ring, thereby directing the incoming nucleophile to a specific position. Activating the N-oxide with agents like trifluoromethanesulfonic anhydride (B1165640) can selectively lead to either 2- or 4-substituted pyridines upon reaction with nucleophiles. nih.gov

Novel Synthetic Pathways to N-Methylpyridinium Cyano Derivatives

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of cyanopyridines. One such approach is the direct C-H cyanation of pyridines. A method for C3-selective cyanation has been reported, which proceeds through the in-situ generation of a dihydropyridine (B1217469) intermediate that then reacts with a cyano electrophile. nih.gov

Another innovative approach involves the direct synthesis of 2-cyanopyridines from pyridines by pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide. thieme-connect.de This one-pot conversion avoids the need to prepare and isolate N-oxide intermediates. thieme-connect.de

The following table highlights some novel synthetic approaches:

| Starting Material | Reagents | Key Feature | Product |

| Pyridines | In-situ generated dihydropyridine, cyano electrophile | C3-selective C-H cyanation nih.gov | 3-Cyanopyridines nih.gov |

| Pyridines | Nitric acid, trifluoroacetic anhydride, potassium cyanide | One-pot direct conversion thieme-connect.de | 2-Cyanopyridines thieme-connect.de |

Development of Green Chemistry Conditions for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of alternative energy sources and more environmentally friendly solvents. The quaternization of the pyridine ring, a key step in forming the N-methylpyridinium moiety, has been a major focus of these improvements.

Ultrasound-assisted synthesis has emerged as a significant green chemistry technique. mocedes.org The application of ultrasonic irradiation can drastically shorten reaction times and improve yields in the N-alkylation of pyridines. mocedes.orgresearchgate.net For the synthesis of N-methylpyridinium salts, conventional heating methods that can take several hours can be replaced by ultrasound-assisted methods that are completed in a shorter timeframe at room temperature. mocedes.org This reduction in energy consumption and reaction time aligns with the core tenets of green chemistry.

Microwave-assisted synthesis is another prominent green technique that has been successfully applied to the N-alkylation of heterocyclic compounds. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, which can lead to significantly reduced reaction times and improved product yields compared to conventional heating methods. nih.gov The synthesis of N-alkylated benzotriazole (B28993) derivatives, for example, has demonstrated good yields under microwave irradiation in the presence of a base like potassium carbonate in DMF. nih.gov Similar conditions can be extrapolated for the N-methylation of 2-cyanopyridine.

Furthermore, the development of biodegradable pyridinium ionic liquids, often synthesized from renewable resources like nicotinic acid, underscores the push towards more sustainable chemical products. rsc.org While not directly the synthesis of this compound, these studies highlight the potential for creating more environmentally benign pyridinium compounds. rsc.orgchemicalbook.comresearchgate.net

Table 1: Comparison of Conventional and Green Synthesis Conditions for N-Alkylation

| Parameter | Conventional Heating | Ultrasound-Assisted | Microwave-Assisted |

|---|---|---|---|

| Reaction Time | Several hours | Shorter (e.g., 5 hours) | Very short (minutes) |

| Temperature | Elevated (e.g., 80°C) | Room Temperature | Elevated (rapid heating) |

| Energy Consumption | High | Low | Moderate |

| Solvent | Often organic solvents | Can be done in various solvents | Often polar solvents |

| Yield | Variable | Often improved | Generally good to excellent |

Utilization of Less Toxic Cyanide Sources in Preparation

The introduction of the cyano group onto the pyridine ring is a critical step in the synthesis of the precursor, 2-cyanopyridine. Traditionally, this has been achieved using highly toxic cyanide sources such as potassium cyanide (KCN) or sodium cyanide (NaCN). magtech.com.cnresearchgate.net The handling of these reagents poses significant safety and environmental risks. researchgate.net

A major advancement in this area is the use of potassium hexacyanoferrate(II), K4[Fe(CN)6], as a much safer and less toxic alternative cyanide source. magtech.com.cnresearchgate.netrsc.org This compound is a stable, non-toxic solid that can be handled without the extensive precautions required for simple alkali metal cyanides. magtech.com.cnresearchgate.net Palladium-catalyzed cyanation reactions using K4[Fe(CN)6] have been developed for a wide range of aryl halides, including heterocyclic halides, to produce the corresponding nitriles in good yields. rsc.orgnih.govorganic-chemistry.org Importantly, it has been shown that all six cyanide ligands on the iron center can be transferred, making the process atom-economical. magtech.com.cnrsc.org This methodology is applicable to the synthesis of 2-cyanopyridine from 2-halopyridines and represents a significant step forward in the safe synthesis of this key precursor. nih.gov

Other less hazardous cyanating agents that have been explored in organic synthesis include acetone cyanohydrin and various organic cyano compounds, further expanding the toolkit for safer cyanation reactions. researchgate.net The direct cyanation of pyridine N-oxides using potassium cyanide in the presence of an activating agent like dimethylcarbamoyl chloride has also been reported as a method to produce 2-cyanopyridine derivatives. chem-soc.si

Table 2: Comparison of Cyanide Sources for the Synthesis of Aryl Nitriles

| Cyanide Source | Toxicity | Handling Precautions | Waste Products |

|---|---|---|---|

| Potassium Cyanide (KCN) | High | Extensive | Toxic cyanide waste |

| Sodium Cyanide (NaCN) | High | Extensive | Toxic cyanide waste |

| **Zinc Cyanide (Zn(CN)₂) ** | Moderate | Caution required | Heavy metal waste |

| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Low | Standard laboratory precautions | Less toxic iron-containing waste |

Generation of this compound from Specific Chemical Transformations

Formation via Elimination Reactions from Oxime Derivatives

A key synthetic route to 2-cyanopyridine, the immediate precursor to this compound, involves the dehydration of pyridine-2-aldoxime. This transformation is an elimination reaction where a molecule of water is removed from the aldoxime to form the nitrile. thieme-connect.de

The dehydration of aldoximes can be achieved using a variety of reagents and conditions. Common methods include the use of dehydrating agents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. More contemporary and milder methods are continuously being developed to improve the efficiency and environmental profile of this reaction. The mechanism generally involves the conversion of the oxime hydroxyl group into a better leaving group, followed by an E2 elimination.

Once 2-cyanopyridine is synthesized, the final step to obtain this compound is the N-methylation of the pyridine nitrogen. This is a standard quaternization reaction. A variety of methylating agents can be employed, with dimethyl sulfate (B86663) being a common choice. wikipedia.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the methyl group of the methylating agent.

More environmentally friendly N-methylation procedures are also being investigated, such as those using methanol (B129727) in the presence of a suitable catalyst, which produces water as the only byproduct. organic-chemistry.orgsemanticscholar.org While these have been primarily developed for amines, the principles could be adapted for the N-methylation of pyridines.

Dehydration of Pyridine-2-aldoxime: The oxime is treated with a dehydrating agent to yield 2-cyanopyridine.

N-methylation of 2-Cyanopyridine: The resulting 2-cyanopyridine is then reacted with a methylating agent to afford this compound.

This pathway, starting from the readily available pyridine-2-aldehyde (which can be converted to the oxime), represents a versatile and well-established method for accessing the target compound.

Elucidation of Reactivity and Reaction Mechanisms of 2 Cyano N Methylpyridinium

Electrophilic Cyanation Chemistry

Electrophilic cyanation involves the introduction of a cyano group (CN) to a substrate, where the cyano group acts as an electrophile. This process is crucial for synthesizing nitriles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other organic materials. nih.gov

2-Cyano-N-methylpyridinium as a "CN+" Equivalent Donor

This compound serves as an effective electrophilic cyanating agent, functioning as a "CN+" equivalent. nih.gov The pyridinium (B92312) ring, being electron-deficient, activates the attached cyano group, making it susceptible to nucleophilic attack. This characteristic allows for the transfer of the cyano group to a variety of nucleophiles. Other reagents that can act as "CN+" equivalents include cyanogen (B1215507) halides, though they are often highly toxic, and reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has gained attention for its safety and practicality. nih.govnih.gov The electrophilicity of the cyano group in this compound is a key feature that enables its utility in synthesis.

Mechanisms of Cyanation with Various Nucleophiles

The reaction of this compound with nucleophiles typically proceeds through a nucleophilic attack on the cyano carbon. The pyridinium moiety acts as a good leaving group, facilitating the transfer of the cyanide. The nature of the nucleophile dictates the specific pathway and conditions of the reaction.

For instance, with carbon nucleophiles such as Grignard reagents or organolithium compounds, the reaction leads to the formation of a new carbon-carbon bond, yielding a nitrile. The mechanism involves the direct displacement of the pyridinium group by the carbanionic center of the organometallic reagent.

With nitrogen nucleophiles like secondary amines, this compound can be used for N-cyanation to form cyanamides. nih.gov This reaction is often promoted by an oxidant which generates a more potent electrophilic cyanating species in situ. nih.gov

The table below summarizes the outcomes of cyanation reactions with different nucleophiles using electrophilic cyanating agents.

| Nucleophile Type | Product | Example Nucleophile |

| Carbon Nucleophile | Nitrile | Grignard Reagent |

| Nitrogen Nucleophile | Cyanamide | Secondary Amine |

| Oxygen Nucleophile | Cyanate Ester | Phenol |

| Sulfur Nucleophile | Thiocyanate | Thiol |

Selective Cyanation in Complex Substrates

A significant advantage of using reagents like this compound is the potential for selective cyanation in molecules with multiple reactive sites. nih.gov The regioselectivity of the cyanation often depends on a combination of electronic and steric factors within the substrate. nih.gov For example, in the C3-cyanation of pyridines, the reaction proceeds through an in situ generated dihydropyridine (B1217469) intermediate which then reacts with an electrophilic cyano source. nih.gov The selectivity for the C3 position is governed by the electronic properties and steric hindrance of the substituents on the pyridine (B92270) ring. nih.gov This controlled reactivity is particularly valuable in the late-stage functionalization of complex molecules, such as pharmaceuticals, where preserving the integrity of other functional groups is paramount. nih.gov

Catalytic Cyanation Methodologies

While stoichiometric electrophilic cyanation is effective, catalytic methods are highly desirable for their efficiency and atom economy. organic-chemistry.org Transition-metal-catalyzed cyanations have been extensively developed, often using less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.orgorganic-chemistry.org Palladium-catalyzed cyanations of aryl halides and triflates are common, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgorganic-chemistry.org Nickel-catalyzed methods have also emerged as a valuable alternative. organic-chemistry.org

Recent advancements include the use of CO₂/NH₃ as a cyanide-free source for the reductive cyanation of organic chlorides, catalyzed by nickel complexes. nih.gov This method is significant for its use of readily available and less hazardous starting materials. nih.gov Another innovative approach involves the use of an electrophilic cyanating reagent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in transition-metal-catalyzed reactions. nih.gov These catalytic systems expand the scope and applicability of cyanation reactions in organic synthesis.

Radical Chemistry and Single Electron Transfer (SET) Processes

Beyond its role in two-electron electrophilic reactions, this compound can also participate in radical chemistry through single electron transfer (SET) processes.

This compound as a Radical Precursor

Upon single-electron reduction, cyanopyridines can form dearomatized radical anions. nih.govnih.gov These radical anions are key intermediates in photoredox-catalyzed coupling reactions. nih.govnih.gov The cyano group is crucial for stabilizing the radical anion, facilitating its formation and subsequent reactivity. nih.govnih.gov This reactivity has been exploited in methods for the alkylation and amination of pyridines. nih.gov While the focus has often been on 4-cyanopyridines, the principles extend to other isomers. The ability of this compound to act as a precursor to a radical species opens up alternative reaction pathways for the functionalization of the pyridine ring and the introduction of the cyano group into other molecules.

The table below provides a brief comparison of electrophilic and radical cyanation pathways.

| Feature | Electrophilic Cyanation | Radical Cyanation |

| Intermediate | Typically involves a two-electron process with a cationic intermediate or transition state. | Involves a single-electron transfer to form a radical anion intermediate. nih.govnih.gov |

| Reagent Role | This compound acts as a "CN+" donor. | This compound acts as a precursor to a stabilized radical anion. nih.govnih.gov |

| Typical Substrates | Nucleophiles such as organometallics, amines, and electron-rich arenes. | Often involves photoredox catalysis and coupling with other radical species. nih.gov |

Generation and Reactivity of Carbon-, Nitrogen-, and Oxygen-Centered Radicals

The redox-active nature of the pyridinium ring system allows this compound and its derivatives to serve as effective precursors for radical species under mild conditions. The generation of these radicals is often initiated by light, heat, or metal catalysis, avoiding the need for harsh reagents. rsc.org

Pyridinium salts can undergo a single-electron reduction to form a neutral radical. Subsequent fragmentation of a bond, typically at the nitrogen (N-X bond), can generate the desired radical species. rsc.org This reactivity has been particularly exploited in photoredox catalysis. For instance, N-aminopyridinium salts, which are structurally related to this compound, have been used to generate N-centered radicals. nih.gov The process generally involves an electron transfer from an excited photocatalyst to the pyridinium salt, which induces the cleavage of the N–N bond to yield an amidyl radical. nih.gov

This strategy has been applied to a range of synthetic transformations:

Arene Functionalization: N-centered radicals generated from pyridinium precursors can participate in the amidation of electron-rich arenes and heteroarenes. nih.gov

Olefin Difunctionalization: The ease of generating N-centered radicals from pyridinium reagents has facilitated numerous olefin difunctionalization reactions, such as aminohalogenation and aminohydroxylation. nih.gov

Annulation Reactions: These radicals are key intermediates in annulation reactions to form complex heterocyclic structures, including γ-lactams and isoquinolones, through deaminative [3+2] and [4+2] cycloadditions, respectively. nih.gov

In an alternative approach, pyridinium salts can be used to photocatalytically trigger the formation of an amidyl radical, which then initiates a radical chain mechanism for further reactions, such as the 1,2-amidocyanation of 1,3-dienes. rsc.org

Cyclization and Annulation Reactions

The inherent reactivity of the this compound scaffold makes it a valuable building block in the synthesis of complex cyclic and polycyclic molecules through cyclization and annulation strategies.

Tandem Dinucleophilic Cycloaddition Reactions

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to molecular complexity. While direct examples involving this compound are specific, the reactivity of related N-cyanomethyl-substituted heteroaromatic salts provides a strong precedent. For example, N-cyanomethylisoquinolinium chloride undergoes a triethylamine-promoted three-component reaction with aromatic aldehydes and 1,3-indanedione to yield unique spiro derivatives through tandem double [3+2] cycloaddition reactions. nih.gov In these processes, both the C1 and C3 positions of the isoquinoline (B145761) ring participate in the cycloaddition. nih.gov It has been noted that pyridinium salts can undergo similar double [3+2] cycloadditions, suggesting that this compound could be a viable substrate for analogous transformations. nih.gov

Furthermore, the cyano group itself can act as a 2π component in cycloadditions. Unactivated nitriles have been shown to participate as dienophiles in intramolecular Diels-Alder reactions that are part of a pericyclic cascade, leading to the formation of substituted pyridines in a formal [2+2+2] cycloaddition strategy. mit.edu

Synthesis of Polyfunctionalized Heterocyclic Scaffolds

The cyanopyridine motif is a key structural element in the synthesis of diverse polyfunctionalized heterocyclic scaffolds. One-pot multicomponent reactions (MCRs) are a particularly powerful tool for this purpose. nih.gov

The cyano group is a well-established radical acceptor and has been utilized in the construction of various heterocycles and carbocycles. nih.gov For instance, a strategy for synthesizing polycyclic quinazolinones involves an Ugi four-component reaction followed by a radical cyclization where an N-acylcyanamide moiety acts as an amide-iminyl radical precursor. nih.gov

The reactivity of the cyanopyridine core allows for the construction of fused ring systems. For example, 2-aminobenzonitriles can be directly converted into quinazolinone scaffolds using an alcohol-water system in a tandem reaction catalyzed by a Ruthenium(II) complex. rsc.org Similarly, N-alkyl-3-cyano-2-pyridone derivatives, which share structural similarities, are synthesized from N-alkylated-2-cyanoacetamides and serve as fluorescent scaffolds. mdpi.com These examples highlight the utility of the cyanopyridine unit, present in this compound, as a versatile intermediate for accessing a wide range of complex heterocyclic architectures. rsc.org

Other Transformation Reactions

Beyond radical chemistry and cycloadditions, this compound is susceptible to other important transformations, including hydrolysis and molecular rearrangements.

Hydrolytic Stability and Pathways

The this compound cation contains a nitrile group that is susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then further to a carboxylic acid (or its carboxylate salt). libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrile is heated, typically under reflux. The nitrogen atom of the cyano group is first protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an amide intermediate. lumenlearning.comlibretexts.org Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: When heated with an aqueous base, such as sodium hydroxide (B78521) solution, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org This process also forms an amide intermediate, which is then hydrolyzed to the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia (B1221849) gas. libretexts.org

The general pathways for nitrile hydrolysis are summarized in the table below.

| Condition | Intermediate | Final Product (after workup) |

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylic Acid |

Table 1: General Hydrolysis Pathways for Nitriles.

Rearrangement Reactions

A rearrangement reaction involves the migration of an atom or group within a molecule to form a structural isomer. wikipedia.org N-methylpyridinium salts are known to undergo such transformations. For example, certain substituted N-methylpyridinium salts can rearrange to form 2-acylpyrroles when treated with a methylamine (B109427) solution in ethanol (B145695). researchgate.net These types of reactions represent a significant change in the heterocyclic core.

Rearrangements are a broad class of reactions in organic chemistry, and the specific pathway often depends on the substrate and reaction conditions. wikipedia.org They can involve the migration of a substituent between adjacent atoms (a 1,2-shift) or over larger distances. wikipedia.org While specific rearrangement studies on this compound are not extensively detailed in the provided context, the known reactivity of related pyridinium salts suggests its potential to participate in skeletal reorganizations to yield different heterocyclic systems. researchgate.net

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution NMR Spectroscopy for Mechanistic Insights and Kinetic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms and studying the kinetics of chemical processes involving 2-Cyano-N-methylpyridinium. nih.govchemistryviews.orged.ac.uk By monitoring the changes in the NMR spectrum over time, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. nih.govchemistryviews.org This allows for the determination of reaction rates and the elucidation of the underlying mechanistic pathways. nih.gov

Techniques such as in-situ NMR, where the reaction is monitored directly within the NMR spectrometer, provide real-time data on the concentrations of various species. nih.goved.ac.uk This is particularly useful for studying fast reactions and identifying transient intermediates that might otherwise be difficult to detect. chemistryviews.orgcopernicus.org Furthermore, advanced NMR methods like Diffusion-Ordered Spectroscopy (DOSY) can be employed to distinguish between different species in a mixture based on their diffusion coefficients, providing further insight into the composition of the reaction mixture. nih.gov Isotope labeling studies, in conjunction with NMR, can also be used to trace the fate of specific atoms throughout a reaction, offering detailed mechanistic information. nih.gov

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Molecular Dynamics and Intermediates

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FTIR) spectroscopy, offers valuable insights into the molecular dynamics and the identification of reaction intermediates of this compound. The distinct vibrational mode of the cyano (-C≡N) group, typically observed in the 2100-2300 cm⁻¹ region, is particularly sensitive to its chemical environment. researchgate.net Changes in the position and intensity of this band can indicate interactions such as hydrogen bonding and coordination to metal centers. researchgate.net For instance, the C≡N stretching band has been reported in various cyano-containing compounds, with its exact frequency being influenced by the molecular structure. researchgate.netresearchgate.net

FTIR spectroscopy can be used to characterize the functional groups present in this compound and its derivatives. For example, the characteristic peaks for the C=O and C-N bonds in imide rings can be identified, confirming the structure of related polyimides. researchgate.net In studies of complexes, shifts in the vibrational frequencies of the ligand upon coordination to a metal ion can provide evidence for the mode of bonding. asianpubs.org

Raman spectroscopy is also a powerful tool for studying the vibrational modes of this compound. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the Raman spectra and aid in the assignment of the observed vibrational bands. researchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the molecular vibrations and can help in identifying the most probable conformation of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within the this compound cation and for monitoring the progress of reactions in which it participates. The absorption of UV or visible light by the molecule promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. youtube.com

For this compound, which contains a π-conjugated system and a heteroatom with non-bonding electrons, several types of electronic transitions are possible, including n→π* and π→π* transitions. youtube.com The cyano group, being an electron-withdrawing group, can influence the energy of these transitions. The position of the nitrogen atom in the pyridine (B92270) ring can also cause slight changes in the maximum absorption wavelengths. researchgate.net

UV-Vis spectroscopy is also a valuable tool for monitoring reaction kinetics. By following the change in absorbance at a specific wavelength corresponding to a reactant or product, the rate of the reaction can be determined. This method is often used in conjunction with other techniques, such as high-pressure methods, to gain a deeper understanding of reaction mechanisms. mdpi.com

X-ray Crystallography for Solid-State Structures and Intermolecular Interactions

The solid-state structures of various salts of the this compound cation have been determined, revealing a range of packing motifs. nih.govresearchgate.net These structures are often organized by weak intermolecular interactions, such as C-H···anion hydrogen bonds. nih.govresearchgate.net

Analysis of Cation-Anion Packing and Hydrogen Bonding Networks

The crystal structures of this compound salts with different anions, such as perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and iodide (I⁻), reveal intricate packing arrangements and hydrogen bonding networks. nih.govnih.govnih.gov In the perchlorate and tetrafluoroborate salts, the solid-state structure consists of corrugated layers of cations and anions. nih.govnih.govnih.govnih.gov These layers are stabilized and connected by C-H···O and C-H···F hydrogen bonds, respectively, creating a three-dimensional architecture. nih.govnih.govnih.gov

In the case of 2-cyano-1-methylpyridinium perchlorate, the asymmetric unit contains two independent formula units, and a close pyridinium-perchlorate N···O contact of 2.867 (5) Å is observed. nih.govnih.gov Similarly, the tetrafluoroborate salt also has two independent formula units in its asymmetric unit. nih.govnih.gov The packing of 2-cyano-1-methylpyridinium iodide is described as "wavy" layers held together by weak C-H···I hydrogen bonds. nih.govresearchgate.net The complexity of these networks can be influenced by the size and shape of the anion. nih.govresearchgate.net In some cases, anion-π interactions also play a role in organizing the crystal packing. nih.govresearchgate.net

Table of Crystallographic Data for this compound Salts:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-Cyano-1-methylpyridinium Perchlorate | C₇H₇N₂⁺·ClO₄⁻ | Monoclinic | P2₁/c | 8.0112(12) | 7.7011(12) | 14.742(2) | 90.982(2) | 909.4(2) | 4 |

| 2-Cyano-1-methylpyridinium Tetrafluoroborate | C₇H₇N₂⁺·BF₄⁻ | Monoclinic | P2₁/c | 7.9704(16) | 7.5527(15) | 14.570(3) | 90.312(3) | 877.1(3) | 4 |

| 2-Cyano-1-methylpyridinium Nitrate (B79036) | C₇H₇N₂⁺·NO₃⁻ | Orthorhombic | Pnma | 14.363(1) | 6.101(1) | 9.387(1) | 90 | 822.3(2) | 4 |

Conformational Analysis in the Solid State

X-ray crystallography provides precise data on the conformation of the this compound cation in the solid state. This includes the planarity of the pyridinium (B92312) ring and the orientation of the cyano and methyl substituents relative to the ring. In the crystal structure of 2-cyano-1-methylpyridinium nitrate, all atoms of the cation, except for the methyl hydrogens, lie on a crystallographic mirror plane. nih.gov This indicates a high degree of planarity for the pyridinium ring and the attached cyano group.

The conformation of the cation can be influenced by the packing forces and intermolecular interactions present in the crystal. For instance, in the structures of the perchlorate and tetrafluoroborate salts, the asymmetric unit contains two independent cations, which are nearly identical in conformation. nih.govnih.gov The analysis of multiple crystal structures with different counter-ions allows for a comprehensive understanding of the preferred conformations of the this compound cation and its flexibility in response to different crystalline environments. acs.org

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry is an indispensable tool for identifying reaction intermediates and products in reactions involving this compound. rsc.orgnih.gov This technique measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions of the species present in a reaction mixture. stanford.edunih.gov

Electrospray ionization (ESI) is a particularly useful mass spectrometry technique for studying charged intermediates, as it can directly detect ions in solution. nih.gov This makes it well-suited for monitoring reactions that proceed through charged species, such as those involving the this compound cation. nih.gov In cases where intermediates are highly reactive and short-lived, specialized techniques like desorption electrospray ionization (DESI) can be employed to sample directly from a reaction surface with millisecond time resolution. stanford.edu

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting ions and analyzing the resulting fragment ions. mdpi.com This can help to elucidate the structure of unknown intermediates and products. For example, in the study of drug metabolism, MS/MS can be used to identify reactive iminium intermediates by trapping them with a cyanide source to form stable cyano adducts, which can then be characterized. mdpi.com This approach could potentially be applied to study the reactivity of the this compound cation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT, Ab Initio)

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2-Cyano-N-methylpyridinium at the atomic and electronic levels.

Prediction and Validation of Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound and related compounds, these calculations have been used to determine stable conformations and to understand the electronic influence of the cyano and methyl groups on the pyridinium (B92312) ring. nih.govresearchgate.netresearchgate.net

Theoretical studies on similar structures, such as cyano-substituted pyridines and their derivatives, have shown that methods like B3LYP with basis sets such as 6-311+G(d,p) can provide highly stable, planar structures with geometric parameters that are in close agreement with experimental data from X-ray crystallography. nih.gov The investigation into related isomeric structures has revealed that while the position of the N-atom in the pyridine (B92270) ring can lead to noticeable differences, the energy variance between isomers with cyano group substitutions at different positions on a phenyl ring can be almost negligible. nih.govresearchgate.net However, significant energy barriers are often associated with the torsion of the cyano-substituted ring. nih.govresearchgate.net

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides a means to map out the energetic landscape of chemical reactions, identifying the most likely pathways and the high-energy transition states that must be overcome. For reactions involving pyridinium species, computational analysis helps in understanding the mechanisms of processes like electron transfer and nucleophilic substitutions.

The study of reaction pathways often involves locating transition state structures, which are saddle points on the potential energy surface. ucsb.edu Techniques such as quasi-Newton methods and transit-guided quasi-Newton approaches are employed to find these structures. ucsb.eduarxiv.org To ensure the identified structure is indeed a transition state, a frequency calculation is performed to confirm the presence of a single imaginary frequency. ucsb.edu For complex reactions, it is often beneficial to pre-optimize the transition state with a less computationally expensive method before refining it with a more accurate one. ucsb.edu

The distortion/interaction model, also known as the activation strain model, is another powerful tool for analyzing activation barriers in reactions like cycloadditions. nih.gov This model dissects the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. nih.gov Such analyses have been crucial in predicting the reactivity and orthogonality of bioorthogonal reactions. nih.gov

In the context of the reaction between cyanoacetylene (B89716) and a cyano radical, computational studies have characterized the stationary points along the minimum energy path. arxiv.org Different ab initio methods have been used to identify these points, with findings suggesting that methods like B2PLYP provide a better description of the saddle point geometry, while B3LYP is more effective for the minima. arxiv.org

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and understand electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of molecules. For N-methylpyridinium compounds, there are reasonable correlations between the predicted chemical shifts of the N-methyl group and the resonance substituent constants. nih.gov The dual substituent parameter approach, which combines polar and resonance substituent constants, provides an excellent correlation, particularly for 4-substituted pyridinium molecules. nih.gov

IR Spectroscopy: Theoretical frequency calculations are used to predict the infrared (IR) spectra of molecules. By comparing the calculated vibrational modes with experimental IR and Raman spectra, a complete vibrational assignment can be made. researchgate.net This process is often aided by normal coordinate analysis and potential energy distributions (PEDs). researchgate.net

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govyoutube.com The choice of functional and basis set is crucial for obtaining accurate results. nih.govchemrxiv.org For instance, in the study of styrylpyridine compounds, the B3LYP functional with the 6-31G(d) basis set was found to produce reliable maximum absorption wavelengths (λmax). nih.govresearchgate.net These calculations can elucidate the nature of electronic transitions, such as π → π* and n → π* transitions, and predict how factors like solvent and extended conjugation affect the absorption spectrum. youtube.comrsc.org

Mechanistic Modeling and Reaction Dynamics

Beyond static properties, computational chemistry can also model the dynamic processes of chemical reactions and the influence of the surrounding environment.

Investigation of Mode-Specific Quantum Rate Effects in Electron Transfer

The reduction of the 4-cyano-N-methylpyridinium cation has served as a model system for investigating the detailed kinetics of interfacial electron transfer. rsc.orgrsc.org Multi-mode quantum rate theory, informed by charge-transfer-enhanced Raman scattering experiments, has been used to describe the process in unprecedented detail. rsc.orgrsc.org These studies have identified multiple vibrational modes that are coupled to the reduction process. rsc.orgrsc.org By analyzing the scattering spectrum, precise coordinate displacement and reorganizational parameters for each of these modes have been determined. rsc.orgrsc.org This has allowed for a comprehensive description of the electrochemical reaction kinetics, including:

Mode-specific barrier effects: How individual vibrational modes contribute to the activation energy barrier. rsc.org

Mode-specific tunneling effects: The role of quantum tunneling in different vibrational modes. rsc.org

Non-classical activation effects: Deviations from classical transition state theory. rsc.org

Sum-over-states driving force effects: The contribution of multiple electronic states to the reaction's driving force. rsc.org

Simulation of Solvent Effects on Reactivity and Structure

The solvent environment can have a profound impact on the structure and reactivity of a molecule. Computational models are used to simulate these effects, providing insights that can be difficult to obtain experimentally.

One approach is to use a hybrid quantum mechanics/molecular mechanics (QM/MM) method, where the solute is treated with quantum mechanics and the solvent molecules are treated with classical molecular mechanics. nih.govmiami.edu This allows for the explicit modeling of solute-solvent interactions. miami.edu Such simulations have shown that solvation can significantly lower the free energy barrier of activation for reactions. nih.gov For example, in the study of β-scission reactions, the presence of a solvent was found to lower the activation barrier by approximately 4 kcal/mol. nih.gov

Different solvents can also have varying effects on reactivity. nih.gov The choice of solvent can influence reaction rates, as seen in the propagation of acrylate (B77674) polymers where the rate constant increases in the presence of alcohols or water due to hydrogen bonding effects. nih.gov The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is another method used to incorporate solvent effects in computational studies, particularly for predicting spectroscopic properties and reaction energetics in solution. nih.govnih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing mathematical models that link the chemical structure of a compound to its reactivity. For this compound, these studies provide a framework for understanding and predicting its chemical behavior based on its electronic and structural features.

Correlating Electronic Properties with Reactivity Trends

The reactivity of the this compound cation is significantly influenced by the electronic properties of its substituents. The electron-withdrawing nature of the cyano group, coupled with the positive charge on the pyridinium ring, renders the aromatic system susceptible to nucleophilic attack. QSRR studies often employ Hammett plots to quantify the effect of substituents on reaction rates and equilibria.

The relationship between the electronic nature of the substituent and the reaction rate can be illustrated by comparing the rate constants for different 2-substituted N-methylpyridinium ions. The data clearly show that electron-withdrawing groups, such as the cyano group, accelerate the reaction.

| Substituent (at position 2) | Overall Third-Order Rate Constant (M-2s-1) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| -CN | 1.5 x 10-3 | ~15 | 15.2 ± 0.5 | -18 ± 2 |

| -F | 1.1 x 10-4 | 1.1 | 16.8 ± 0.3 | -19 ± 1 |

| -Cl | 1.0 x 10-4 | 1.0 | 17.0 ± 0.4 | -18 ± 1 |

| -Br | 1.0 x 10-4 | 1.0 | 17.1 ± 0.2 | -18 ± 1 |

| -I | 0.9 x 10-4 | 0.9 | 17.2 ± 0.3 | -18 ± 1 |

The enhanced reactivity of the 2-cyano derivative compared to the halo-substituted analogues, despite the halogens being good leaving groups, suggests that the electron-withdrawing ability of the cyano group plays a crucial role in activating the pyridinium ring towards nucleophilic attack. The proposed mechanism involves a pre-association of the nucleophile with the substrate, which is stabilized by the electron-withdrawing cyano group. rsc.org

Rationalization of Regioselectivity through Computational Descriptors

The regioselectivity of nucleophilic attack on the this compound cation can be rationalized using computational chemistry, particularly through the analysis of frontier molecular orbitals (FMOs). numberanalytics.comwikipedia.orgyoutube.com For an electrophilic species like a pyridinium cation reacting with a nucleophile, the reaction is typically under orbital control, and the site of attack is predicted to be the atom with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

In the case of this compound, the positive charge is delocalized across the pyridinium ring, but the electron-withdrawing cyano group and the positively charged nitrogen atom significantly influence the electron distribution. Computational models predict that the LUMO will have its largest coefficients at the C4 and C6 positions, making them the most electrophilic sites and thus the most likely targets for nucleophilic attack. The C2 position, being directly attached to the electron-withdrawing cyano group, also has a significant LUMO coefficient.

Experimental evidence supports these theoretical predictions. For instance, the reaction of 2- and 3-cyanopyridinium salts with cyanide ion has been shown to yield 4-cyano-1,4-dihydropyridines. vcu.edu This indicates a preferential attack of the cyanide nucleophile at the C4 position. In a specific case involving 1-methyl-2-cyanopyridinium iodide, an unusual product, 1-methyl-2-oxo-1,2-dihydro-4-pyridine carbonitrile, was isolated, which still points towards initial reactivity at the C4 position followed by rearrangement. vcu.edu

A qualitative representation of the expected LUMO coefficients can be used to rationalize the observed regioselectivity.

| Ring Position | Predicted LUMO Coefficient Magnitude | Predicted Reactivity towards Nucleophiles | Experimental Observation with CN- |

|---|---|---|---|

| C2 | Significant | Possible site of attack | Not the primary site of attack |

| C3 | Small | Less likely site of attack | Not observed |

| C4 | Large | Most probable site of attack | Observed as the primary site of attack vcu.edu |

| C5 | Small | Less likely site of attack | Not observed |

| C6 | Large | Probable site of attack | Possible, but C4 attack is dominant |

The preference for C4 attack over C2, despite the proximity of the C2 position to the electron-withdrawing cyano group, can be attributed to a combination of steric and electronic factors. While the cyano group at C2 strongly activates the ring, it may also sterically hinder the approach of a nucleophile to that position. The C4 position, being less sterically encumbered and electronically activated, becomes the favored site for nucleophilic addition. These computational insights, supported by experimental results, provide a robust model for understanding and predicting the regiochemical outcomes of reactions involving this compound.

Applications of 2 Cyano N Methylpyridinium in Synthetic Organic Chemistry

Reagent for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. rsc.orglibretexts.orgresearchgate.net 2-Cyano-N-methylpyridinium and its derivatives have emerged as effective reagents in this domain, particularly in the cyanation of carbon nucleophiles and the construction of nitrile-containing organic scaffolds.

Cyanation of Carbon Nucleophiles

The introduction of a cyano group (-CN) into organic molecules, a process known as cyanation, is a significant transformation in organic synthesis. youtube.com Nitriles are valuable intermediates that can be converted into a wide range of functional groups, including amines, carboxylic acids, and ketones. researchgate.net While traditional cyanation methods often employ highly toxic reagents like hydrogen cyanide or alkali metal cyanides, the development of safer and more efficient cyanating agents is an ongoing area of research. researchgate.net

This compound iodide and its tetrafluoroborate (B81430) salt have shown utility as electrophilic cyanating agents. nih.govnih.gov They can react with various carbon nucleophiles, such as Grignard reagents and enolates, to introduce the cyano group. For instance, 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate has been used for the cyanation of Grignard reagents. enamine.net The reaction proceeds through the transfer of the "CN+" synthon to the nucleophilic carbon, forming a new C-C bond. The pyridinium (B92312) moiety acts as a good leaving group, facilitating the reaction.

A related approach involves the nickel-catalyzed deaminative cyanation of Katritzky pyridinium salts, derived from primary alkyl amines, using zinc cyanide as the cyanide source. organic-chemistry.org This method provides a pathway to convert primary amines into alkyl nitriles, showcasing the versatility of pyridinium-based reagents in C-C bond formation. organic-chemistry.org

Construction of Nitrile-Containing Organic Scaffolds

The cyano group is a key functional group in many pharmaceuticals and agrochemicals. nih.govresearchgate.net Therefore, methods for the direct incorporation of the cyano group into complex molecular frameworks are of great interest. This compound and related compounds can serve as building blocks for the synthesis of various nitrile-containing heterocyclic scaffolds.

For example, a metal-free cascade reaction has been developed for the synthesis of 3-cyano-2-pyridones, which are analogs of the natural insecticide ricinine. nih.gov This method involves the formation of both C-C and C-N bonds in a single operation, highlighting the efficiency of using cyano-functionalized precursors. nih.gov The development of such methodologies allows for the rapid construction of diverse libraries of bioactive molecules.

Furthermore, the reactivity of the cyano group itself can be harnessed to build more complex structures. snnu.edu.cn While the C-CN bond is generally robust, it can be activated by transition metals, enabling novel synthetic transformations where the cyano group can act as a leaving group or as a source of the CN moiety. snnu.edu.cn

Reagent for Carbon-Heteroatom Bond Formation (excluding biological targets, e.g., peptides)

Beyond C-C bond formation, this compound derivatives are also valuable for constructing carbon-heteroatom (C-X) bonds, a fundamental process in the synthesis of a wide array of organic compounds. thieme-connect.de

Introduction of Cyano Groups into Organic Molecules

The introduction of a cyano group, which contains a carbon-nitrogen triple bond, is a prime example of C-X bond formation. As discussed previously, this compound salts serve as electrophilic cyanating agents, enabling the direct transfer of the cyano group to various nucleophiles. researchgate.net This transformation is not limited to carbon nucleophiles; heteroatom nucleophiles can also be cyanated.

For instance, 1-cyano-4-dimethylamino-pyridinium salts have been shown to be effective for the cyanylation of sulfhydryl groups in a non-biological context. enamine.net This reactivity highlights the ability of these reagents to form C-S bonds. The general principle involves the nucleophilic attack of the heteroatom on the electrophilic carbon of the cyano group attached to the pyridinium ring.

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex, drug-like molecules at a late stage of the synthesis. nih.govchimia.chnih.gov This approach allows for the rapid diversification of lead compounds to improve their pharmacological properties. The unique reactivity of pyridinium salts makes them suitable for LSF strategies.

The introduction of a cyano group can significantly alter the physicochemical properties of a molecule, including its polarity, lipophilicity, and metabolic stability. nih.govrsc.org The ability of this compound and its analogs to act as electrophilic cyanating agents under relatively mild conditions makes them potentially useful for the late-stage introduction of the nitrile functionality into complex molecular architectures.

Precursor for Advanced Functional Materials Research

The properties of this compound salts, such as their planar structure and the presence of a cation and a counter-anion, make them interesting candidates for the development of advanced functional materials. nih.govnih.gov The crystal packing of these salts often involves interactions like C-H⋯I or C-H⋯F hydrogen bonds, which can influence the bulk properties of the material. nih.govnih.gov

Utility in Pyridinium Salt Ionic Liquids for Electrochemical Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as promising electrolytes and reaction media in various electrochemical processes. Pyridinium-based ILs are a significant class of these materials, and the incorporation of functional groups, such as the cyano moiety, can impart specific desirable properties.

The presence of a nitrile group on the pyridinium cation, as seen in related compounds like N-butyronitrile pyridinium ([C3CNpy]+), has been shown to enhance the performance of ionic liquids in catalytic applications. acs.org The nitrile functional group can coordinate with metal catalysts, which is crucial for retaining the catalyst within the ionic liquid phase during a reaction. This improved catalyst retention is particularly beneficial for processes like Suzuki and Stille coupling reactions, where palladium catalysts are employed. acs.org In these systems, the nitrile-functionalized pyridinium ionic liquid can significantly reduce the leaching of the palladium catalyst, allowing for more efficient recycling and reuse of the catalytic system. acs.org

While research on N-methyl pyridinium ions in electrochemical applications has been conducted, the focus has often been on their reduction in the absence and presence of CO2. nih.gov Studies have shown that the electrochemical reduction of N-methyl pyridinium ions is irreversible on glassy carbon electrodes, suggesting a specific interaction between the electrode surface and the aromatic ring of the pyridinium derivative. nih.gov The combination of the N-methyl group and the cyano function in this compound is poised to offer a unique electrochemical behavior, potentially leveraging both the established coordinating ability of the nitrile and the electrochemical properties of the N-methylpyridinium core.

The general versatility of pyridinium-based ionic liquids extends to various applications, including their use as co-solvents to enhance the stability of enzymes like Candida rugosa lipase (B570770) in methanol-water solvent systems. nih.gov Furthermore, the design of biodegradable pyridinium ionic liquids, often featuring ester side chains, highlights the adaptability of the pyridinium scaffold. rsc.org

Additive in Perovskite Solar Cell Development

Perovskite solar cells (PSCs) have shown remarkable progress in photovoltaic efficiency. However, their long-term stability remains a significant hurdle for commercialization. The presence of defects in the perovskite crystal structure is a primary cause of performance degradation. Additive engineering, the introduction of small amounts of specific compounds into the perovskite precursor solution, has proven to be an effective strategy to passivate these defects and enhance both the efficiency and stability of PSCs.

Cyano-containing molecules have demonstrated considerable promise as additives in perovskite solar cells. researchgate.net For instance, the bilateral cyano molecule succinonitrile (B93025) has been successfully used to reduce defects in methylammonium (B1206745) lead iodide (MAPbI3) based PSCs. researchgate.net The cyano groups can interact with the perovskite structure by coordinating with uncoordinated lead ions (Pb²⁺) and forming hydrogen bonds. researchgate.net This interaction effectively passivates defects, leading to a reduction in non-radiative charge carrier recombination. researchgate.net The addition of succinonitrile resulted in an increase in power conversion efficiency (PCE) from 18.4% to 20.3% and improved long-term stability. researchgate.net

While direct studies on this compound as a PSC additive are not widely reported, the principle of using cyano-functionalized compounds is well-established. The 2-cyano group in the pyridinium cation could similarly passivate defects in the perovskite lattice. The cationic nature of the pyridinium ring might also offer unique interactions at the perovskite surface or grain boundaries.

The broader context of additive engineering in PSCs includes a wide variety of compounds. oaepublish.com Lewis bases are commonly used to passivate Pb²⁺ defects. researchgate.net The nitrogen atom in the pyridine (B92270) ring and the cyano group of this compound can both act as Lewis basic sites. Other additives, such as dimethylammonium chloride, have been used to control the crystallization of the perovskite film, leading to improved material quality and device stability. nih.gov

Derivatives and Analogues of 2 Cyano N Methylpyridinium

Structure-Reactivity Relationship Studies of Substituted Cyano-N-methylpyridinium Ions

The position of the cyano group on the pyridinium (B92312) ring significantly impacts the reactivity of N-methylpyridinium ions. In nucleophilic aromatic substitution reactions with piperidine (B6355638) in methanol (B129727), a distinct leaving group order is observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. This reactivity pattern deviates from the typical "element effect" seen in many SNAr reactions, where fluoride (B91410) is the best leaving group. nih.gov

The enhanced reactivity of the 2- and 4-cyano substituted N-methylpyridinium ions, which are approximately 50-fold more reactive than their halogenated counterparts, is attributed to the strong electron-withdrawing nature of the cyano group. nih.gov This electronic effect strengthens the acidity of the N-H proton in the intermediate complex formed during the reaction, facilitating a rate-determining deprotonation step. nih.gov Computational studies suggest that for the cyano and fluoro derivatives, the mechanism likely proceeds through an E1cB-like pathway, whereas for the chloro, bromo, and iodo derivatives, an E2 mechanism is favored. nih.gov

The reaction kinetics are second-order with respect to piperidine, indicating a mechanism that involves a pre-association step where a second piperidine molecule facilitates the deprotonation of the initial substrate-piperidine adduct. nih.gov This highlights that the rate-controlling step is not the initial nucleophilic attack but the subsequent deprotonation of the addition intermediate. nih.gov

A study on the cytotoxicity of pyridyl cyanoguanidines, which share the substituted pyridyl moiety, found that 4-pyridyl substitution led to greater cytotoxic activity compared to 3-pyridyl substitution. researchgate.net While this study is on a different class of compounds, it further underscores the importance of the substituent position on the pyridine (B92270) ring in determining biological and chemical activity.

Table 1: Reactivity Order of 2-Substituted N-Methylpyridinium Ions with Piperidine

| Substituent (L) | Relative Reactivity | Proposed Mechanism |

| 2-CN | High | E1cB-like |

| 4-CN | High | E1cB-like |

| 2-F | Moderate | E1cB-like |

| 2-Cl | Moderate | E2 |

| 2-Br | Moderate | E2 |

| 2-I | Moderate | E2 |

Synthesis and Reactivity of N-Alkylated and Other N-Functionalized Pyridinium Salts

The synthesis of 2-Cyano-N-methylpyridinium salts is typically achieved through the N-alkylation of 2-cyanopyridine (B140075). A common method involves reacting 2-cyanopyridine with an alkylating agent like iodomethane (B122720) (methyl iodide). For instance, this compound iodide can be prepared by refluxing 2-cyanopyridine with iodomethane in a solvent such as benzene. researchgate.net The resulting iodide salt can then be converted to other salts, such as the nitrate (B79036) or tetrafluoroborate (B81430), through metathesis reactions with the corresponding silver salts (e.g., AgNO₃ or AgBF₄) in a solvent like ethanol (B145695). nih.govresearchgate.net

N-functionalized pyridinium salts have gained considerable attention as versatile intermediates in organic synthesis. nih.gov They can serve as precursors to radicals and as pyridine surrogates, offering enhanced reactivity and selectivity in various transformations, often under mild, acid-free conditions. nih.gov For example, N-aminopyridinium salts can be synthesized by the electrophilic amination of pyridines using reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov These N-amino derivatives can then be further functionalized.

The reactivity of 2-cyanopyridine derivatives has been explored in the context of bioconjugation. Studies have shown that 2-cyanopyridines, particularly those bearing electron-withdrawing groups, can react efficiently with N-terminal cysteine residues in peptides under mild, aqueous conditions. researchgate.net This reactivity highlights the electrophilic nature of the carbon atom of the cyano group, which is susceptible to nucleophilic attack.

Table 2: Synthesis of this compound Salts

| Starting Material | Reagent(s) | Product |

| 2-Cyanopyridine | 1. Iodomethane2. Silver Nitrate | This compound nitrate |

| 2-Cyanopyridine | 1. Iodomethane2. Silver Tetrafluoroborate | This compound tetrafluoroborate |

| 2-Cyanopyridine | Iodomethane | This compound iodide |

Conformational Analysis of Derivatives and Related Cyano-Pyridinium Systems

The solid-state conformation of this compound salts is influenced by the nature of the counter-anion and the resulting crystal packing forces. X-ray crystallographic studies of this compound nitrate reveal a planar structure where all atoms, except for the methyl hydrogens, lie on a crystallographic mirror plane. nih.gov The crystal packing consists of flat, two-dimensional networks. nih.gov

In contrast, the iodide salt of this compound, while also having a planar cation, exhibits a different packing arrangement described as "wavy" or undulating layers of cations and anions. researchgate.net These layers are held together by weak C-H···I hydrogen bonding interactions. researchgate.net Similarly, the tetrafluoroborate salt forms corrugated layers of cations and anions linked by C-H···F hydrogen bonds. researchgate.net

The crystal structure of the isomeric 3-Cyano-N-methylpyridinium perchlorate (B79767) shows a zigzag arrangement of anions with cations bound on either side through C-H···O hydrogen bonds. nih.gov Additionally, C-H···N interactions are observed between the methyl hydrogens of one cation and the cyano group of an adjacent cation. nih.gov These different packing motifs highlight the significant role of the anion and the position of the cyano group in determining the supramolecular architecture of these salts in the solid state.

Analysis of the crystal packing of 2-cyanopyridine and 4-cyanopyridine (B195900) reveals that π-π stacking interactions play a dominant role in their molecular arrangement. d-nb.info This tendency for stacking is also observed in cocrystals formed with dicarboxylic acids. d-nb.info

Table 3: Crystal Packing Characteristics of Cyano-N-methylpyridinium Salts

| Compound | Counter-ion | Crystal Packing Description |

| This compound nitrate | NO₃⁻ | Planar, layered structure |

| This compound iodide | I⁻ | Undulating layers with C-H···I interactions |

| This compound tetrafluoroborate | BF₄⁻ | Corrugated layers with C-H···F interactions |

| 3-Cyano-N-methylpyridinium perchlorate | ClO₄⁻ | Zigzag chains with C-H···O and C-H···N interactions |

Development of Novel Electrophilic Cyanating Reagents Based on Pyridinium Scaffolds

The development of efficient and selective cyanating agents is an active area of research in organic synthesis. Pyridinium-based scaffolds have emerged as promising platforms for the design of new electrophilic cyanating reagents. One strategy involves the activation of the pyridine ring by an electrophile, such as triflic anhydride (B1165640) (Tf₂O), which makes the ring susceptible to nucleophilic attack by a cyanide source like trimethylsilyl (B98337) cyanide. nih.gov Subsequent elimination leads to the cyanated pyridine. nih.gov

While this compound itself is not typically used as a primary cyanating agent, the principles underlying the reactivity of pyridinium salts are relevant. The electrophilicity of the pyridine ring can be tuned by the N-substituent and the ring substituents. For instance, N-alkoxypyridinium salts can react with cyanide ions under mild conditions to yield cyanopyridines. researchgate.net

More recently, methods for the C3-selective cyanation of pyridines have been developed. These methods often proceed through the in situ generation of a dihydropyridine (B1217469) intermediate, which then reacts with an electrophilic cyanating agent. nih.govnankai.edu.cn The success of these reactions depends on factors such as the low reduction potential of the electrophile and the efficient transfer of the cyano group. nih.govnankai.edu.cn

Furthermore, 4-cyanopyridine has been identified as an effective nitrile source in electrochemical decarboxylative cyanation reactions, highlighting the versatility of cyanopyridines in cyanation protocols. researchgate.netacs.org These studies demonstrate the potential for developing novel cyanating methodologies based on the activation of pyridinium systems.

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyridinium (B92312) salts, including N-alkylated derivatives, has been shown to be amenable to continuous flow conditions. nih.govrsc.orgvapourtec.comresearchgate.net Future research should focus on developing robust and scalable flow synthesis protocols for 2-Cyano-N-methylpyridinium and its derivatives. The advantages of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and the potential for straightforward integration of synthesis, workup, and analysis, could significantly enhance the efficiency and reproducibility of its production. nih.govnih.gov

Automated synthesis platforms, coupled with machine learning algorithms for reaction optimization, could further accelerate the exploration of the chemical space around the this compound scaffold. nih.gov This would enable the rapid generation of a library of derivatives with diverse substitution patterns, facilitating the discovery of compounds with optimized properties for specific applications. The use of in-line analytical techniques, such as low-field NMR spectroscopy, can provide real-time data for automated process control and optimization. nih.gov

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

| Feature | Advantage in Flow Synthesis |

| Reaction Control | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Safety | Smaller reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. nih.gov |

| Automation | Integration with automated platforms for high-throughput screening and optimization of reaction conditions. nih.gov |

| Reproducibility | Consistent product quality due to standardized and controlled reaction environment. nih.gov |

Exploration of Photocatalytic and Electrocatalytic Transformations

The pyridinium moiety is known to participate in both photocatalytic and electrocatalytic processes. Future research should explore the potential of this compound in these fields.

In photocatalysis , the formation of electron donor-acceptor (EDA) complexes between arenes and pyridinium salts can enable C(sp²)−H pyridination upon photoexcitation. nih.gov The electron-withdrawing nature of the cyano group in this compound could influence the energy of the EDA complex and its photochemical reactivity, potentially leading to novel C-H functionalization reactions. Investigations into visible-light-mediated aerobic oxidation of N-alkylpyridinium salts using organic photocatalysts could also be extended to this compound, offering a green and efficient route to valuable pyridone structures. acs.org Furthermore, N-alkylpyridinium salts can serve as radical reservoirs under photochemical conditions, even without an external photocatalyst, opening avenues for catalyst-free cross-coupling reactions. acs.org

In electrocatalysis , pyridinium compounds have been investigated as catalysts for the reduction of carbon dioxide. rsc.orgrsc.org The electrocatalytic hydrogenation of pyridinium at platinum electrodes proceeds through a heterogeneous reaction with chemisorbed hydrogen. rsc.org The specific influence of the 2-cyano group on the adsorption and reduction potential of the pyridinium ring warrants investigation. It is hypothesized that the electron-withdrawing cyano group could modify the electronic properties of the pyridinium ring, potentially enhancing its catalytic activity or altering the reaction pathway. The electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated at ambient temperature and pressure, and applying this to this compound could provide a sustainable route to functionalized piperidines. nih.govacs.orgacs.org

Development of Asymmetric Synthetic Applications

The development of chiral pyridinium salts as organocatalysts is a burgeoning area of research. nih.gov Future work should focus on the design and synthesis of chiral derivatives of this compound for applications in asymmetric catalysis. The introduction of a chiral moiety, either on the N-methyl group or as an additional substituent on the pyridine (B92270) ring, could lead to novel catalysts for a range of enantioselective transformations.

The pyridinium nitrogen can act as a Lewis acid, while the counter-anion or other functional groups can provide Brønsted acidity or basicity, leading to bifunctional catalysts. The electron-deficient nature of the this compound ring could enhance its interaction with substrates, potentially leading to high levels of stereocontrol. The application of such chiral catalysts could be explored in reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, and Michael additions. nih.gov The development of asymmetric organocatalysis has been recognized with the 2021 Nobel Prize in Chemistry, highlighting the importance of this research direction. researchgate.net

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives